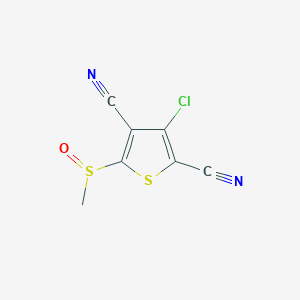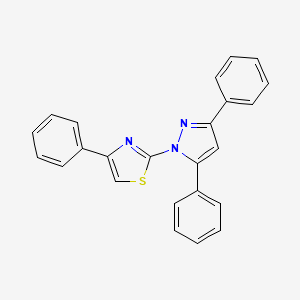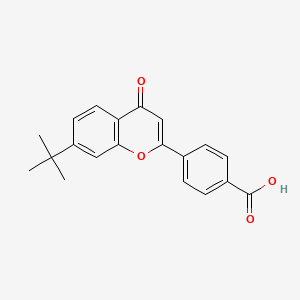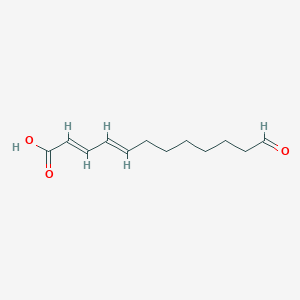
2-Hexyldecyl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyldecyl 2-hydroxypropanoate is an organic compound with the molecular formula C19H38O3. It is an ester derived from 2-hydroxypropanoic acid (lactic acid) and 2-hexyldecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldecyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Hexyldecyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Hexyldecyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Hexyldecyl 2-hydroxypropanoate involves its interaction with biological membranes and lipid bilayers. The compound can integrate into lipid membranes, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved include lipid transport proteins and membrane-associated enzymes.
Comparison with Similar Compounds
2-Hexyldecyl 2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxypropanoate: A smaller ester with similar chemical properties but different applications.
2-Hydroxyethyl 2-hydroxypropanoate: Another ester of 2-hydroxypropanoic acid with different alcohol components.
2-Hexyldecyl lactate: A similar compound with a different ester linkage.
The uniqueness of this compound lies in its specific combination of the 2-hexyldecyl group and the 2-hydroxypropanoate moiety, which imparts distinct physicochemical properties and applications.
Properties
CAS No. |
114804-94-3 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hexyldecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C19H38O3/c1-4-6-8-10-11-13-15-18(14-12-9-7-5-2)16-22-19(21)17(3)20/h17-18,20H,4-16H2,1-3H3 |
InChI Key |
JYJQHAHKQJAPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)





![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)


